molecular formula C9H9ClINO3 B13982360 Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate

Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate

Cat. No.: B13982360
M. Wt: 341.53 g/mol
InChI Key: HBZKRXCCFWMEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate is an organic compound with the molecular formula C9H9ClINO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, an iodo group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a methoxybenzoate derivative, followed by chlorination and amination reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

    Iodination: The starting material, such as methyl 4-methoxybenzoate, is treated with iodine and an oxidizing agent like potassium iodate in the presence of an acid catalyst to introduce the iodine atom at the desired position.

    Chlorination: The iodinated intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions (e.g., solvent, temperature, and catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the chloro and iodo groups can participate in halogen bonding, and the methoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate can be compared with other similar compounds, such as:

    Methyl 4-amino-5-chloro-2-methoxybenzoate: Similar structure but lacks the iodine atom, which may affect its reactivity and applications.

    Methyl 4-amino-3-iodo-5-methoxybenzoate: Lacks the chloro group, which may influence its chemical properties and biological activity.

    Methyl 4-amino-2-chloro-5-methoxybenzoate: Lacks the iodine atom, affecting its potential for halogen bonding and other interactions.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C9H9ClINO3

Molecular Weight

341.53 g/mol

IUPAC Name

methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate

InChI

InChI=1S/C9H9ClINO3/c1-14-5-3-4(9(13)15-2)6(10)7(11)8(5)12/h3H,12H2,1-2H3

InChI Key

HBZKRXCCFWMEJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)Cl)I)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.